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Compound of Interest |

1-Bromo-5-chloro-2-fluoro-4-
Compound Name:
methoxybenzene
CAS No.: 901236-75-7
Cat. No.: B1523677
. J

Systematic Synonym: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene[1]

Executive Summary & Nomenclature Resolution

This technical guide addresses the structural characterization, preferred nomenclature, and
synthesis of the poly-halogenated anisole derivative commonly identified in high-throughput
screening libraries as 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene.

Nomenclature Analysis: The Shift to PIN

While the user-provided name is chemically unambiguous, it does not adhere to the Preferred
IUPAC Name (PIN) standards established in the 2013 recommendations (P-63.2.2.2).[2] The
presence of the methoxy group (-OCHs) on a benzene ring prioritizes the retained functional
class name Anisole over benzene.[2]

e User Name: 1-Bromo-5-chloro-2-fluoro-4-methoxybenzene
e |UPAC PIN: 4-Bromo-2-chloro-5-fluoroanisole[1]
Derivation Logic:

o Parent Structure: Anisole (Methoxybenzene).[1][2] The carbon attached to methoxy is
automatically C1.[2]
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e Substituent Mapping:

o Methoxy: C4 (Old)
C1 (New)
o Chloro: C5 (Old)
C2 (New)
o Bromo: C1 (Old)
C4 (New)
o Fluoro: C2 (Old)
C5 (New)[1]
o Alphabetical Ordering: Bromo

Chloro
Fluoro.[2]

¢ Final Name: 4-Bromo-2-chloro-5-fluoroanisole.
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Caption: Mapping locant shifts from the systematic benzene derivative to the preferred Anisole
parent structure.

Structural & Electronic Properties

This scaffold is highly valued in medicinal chemistry (e.g., kinase inhibitors) due to its unique
electronic fingerprint.[2] The combination of three distinct halogens provides a versatile
"toolbox" for late-stage functionalization.[2]

Electronic Effects (Hammett Parameters)

The reactivity of this arene is dictated by the interplay of Inductive (

) and Resonance (

) effects.[2]
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] Position . Synthetic
Substituent . Effect on Ring L
(Anisole) Implication
o Directs
Strong Activation )
-OCHs 1 electrophiles to
(EDG)
C4/C6.[1]
Inductive
Weak withdrawal
-Cl 2 Deactivation increases acidity
(EWG) of adjacent
protons.[2]
Primary handle
Weak for Pd-catalyzed
-Br 4 Deactivation coupling
(EWG) (Suzuki/Buchwal
d).[2]
Metabolic block;
E . Strong Inductive prevents

EWG

oxidation at this
site.[2]

Key Insight: The C4 position is electronically activated by the para-methoxy group, making it

the most nucleophilic site on the precursor ring (2-chloro-5-fluoroanisole).[2] This ensures high

regioselectivity during bromination.[2]

Synthesis Protocol

Objective: Synthesize 4-Bromo-2-chloro-5-fluoroanisole from commercially available 2-chloro-

5-fluorophenol.

Retrosynthetic Logic: Direct halogenation of a tri-substituted benzene is challenging due to

steric crowding.[1][2] The most robust route installs the bromine last, utilizing the strong

directing effect of the methoxy group to control regiochemistry.[2]

Step 1: Methylation of 2-Chloro-5-fluorophenol
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» Reagents: Methyl lodide (Mel), Potassium Carbonate (

), Acetone or DMF.[2]

e Mechanism:

nucleophilic attack of the phenoxide ion on Mel.[1][2]

e Protocol:
o Dissolve 2-chloro-5-fluorophenol (1.0 eq) in acetone (0.5 M).
o Add

(1.5 eq) and stir for 15 min to generate the phenoxide.

o Add Mel (1.2 eq) dropwise at 0°C.[2]
o Reflux for 4 hours.
o Workup: Filter salts, concentrate, partition between EtOAc/Water.

o Yield Target: >95% (2-Chloro-5-fluoroanisole).

Step 2: Regioselective Bromination

» Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or Bromine (
) in Acetic Acid.[1][2]

e Regiochemistry Justification:
o The methoxy group at C1 directs ortho (C2, C6) and para (C4).[2]

o C2is blocked by Chlorine.[2]

o C6 is sterically crowded (flanked by OMe and F) and electronically less favorable than C4.

[2]
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o C4 is para to the activating OMe and ortho to the Fluorine (which offers little steric
hindrance compared to Cl).[2]

e Protocol:

[¢]

Dissolve 2-chloro-5-fluoroanisole (1.0 eq) in MeCN (0.2 M).
o Add NBS (1.05 eq) portion-wise at room temperature.
o Monitor by HPLC/TLC.[2] If sluggish, catalyze with 5 mol%

or catalytic
2]

o Stir for 2-6 hours.
o Workup: Quench with saturated

(to remove active bromine), extract with DCM.

o Purification: Recrystallization from Hexanes/EtOH or Flash Chromatography (0-5% EtOAc
in Hexanes).
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Caption: Step-wise synthesis emphasizing the regiochemical control exerted by the methoxy
group.

Applications in Drug Discovery[2][3]

This molecule serves as a high-value "Core Scaffold" due to its orthogonal reactivity profile.[2]
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Orthogonal Cross-Coupling

The presence of Chlorine and Bromine allows for sequential palladium-catalyzed couplings.[2]

 First Coupling (Ease of Oxidative Addition): C-Br bond (

).[2]

o Reaction: Suzuki-Miyaura coupling with aryl boronic acids at room temperature.[2]
e Second Coupling: C-Cl bond (

)-[11[2]

o Reaction: Buchwald-Hartwig amination or Suzuki coupling requiring higher
temperatures/specialized ligands (e.g., XPhos, RuPhos).[2]

Metabolic Stability (The Fluorine Effect)

The fluorine atom at C5 (meta to the methoxy) blocks a common metabolic soft spot.[2] In
many anisole drugs, the phenyl ring is prone to CYP450-mediated oxidation.[1][2] The high
electronegativity of fluorine deactivates the adjacent carbons, extending the in vivo half-life (

) of the drug candidate.[2]

Bioisosterism

The 2-chloro-5-fluoro-4-methoxy motif is often used to mimic the steric and electronic
properties of specific indole or quinoline segments in kinase inhibitors, improving oral
bioavailability by reducing molecular weight and hydrogen bond donor count.[1][2]
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e Smith, M. B. (2013).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms,
and Structure. Wiley-Interscience.[2] (Referencing Section 11-12 on Orientation in
Electrophilic Aromatic Substitution).

o Echemi. (2024).[2] Product Database: 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
(Synonym mapping verification).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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